2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propanoic acid
CAS No.: 166402-54-6
Cat. No.: VC4795476
Molecular Formula: C10H9F3N2O4
Molecular Weight: 278.187
* For research use only. Not for human or veterinary use.
![2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propanoic acid - 166402-54-6](/images/structure/VC4795476.png)
Specification
CAS No. | 166402-54-6 |
---|---|
Molecular Formula | C10H9F3N2O4 |
Molecular Weight | 278.187 |
IUPAC Name | 2-[2-nitro-4-(trifluoromethyl)anilino]propanoic acid |
Standard InChI | InChI=1S/C10H9F3N2O4/c1-5(9(16)17)14-7-3-2-6(10(11,12)13)4-8(7)15(18)19/h2-5,14H,1H3,(H,16,17) |
Standard InChI Key | NSZTZQLWLHTSMN-UHFFFAOYSA-N |
SMILES | CC(C(=O)O)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Analysis
2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propanoic acid belongs to the class of aromatic amino acids with a propanoic acid moiety. Its molecular formula is , yielding a molecular weight of 294.19 g/mol . The structure features a nitro group (-NO) at the 2-position and a trifluoromethyl group (-CF) at the 4-position of the phenyl ring, which is linked via an amino group to the α-carbon of propanoic acid (Figure 1).
Stereochemical Considerations
The compound exists in an enantiomeric form, with the (2S)-configuration being the most commonly synthesized variant. This stereochemistry is critical for its biological activity, as seen in analogous pharmaceutical intermediates .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized through a multi-step process:
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Amination Reaction: Reacting 2-nitro-4-(trifluoromethyl)aniline with a propanoic acid derivative, such as bromopropanoic acid, in polar aprotic solvents like dimethylacetamide (DMAc) .
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Stereoselective Control: Asymmetric synthesis techniques, including chiral catalysts or resolution methods, are employed to isolate the (2S)-enantiomer .
Optimization Strategies
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Temperature: Reactions are conducted at low temperatures (-15°C) to minimize side reactions .
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Solvent Selection: DMAc enhances solubility and reaction efficiency .
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Yield: Reported yields exceed 80% for racemic mixtures, with enantiomeric purity reaching 97% after resolution .
Physicochemical Properties
Thermodynamic Data
Property | Value | Source |
---|---|---|
Molecular Weight | 294.19 g/mol | |
Density | ~1.4–1.5 g/cm | |
Boiling Point | >350°C (decomposes) | |
LogP (Partition Coeff.) | ~2.6 (hydrophobic) |
Spectral Characteristics
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NMR: NMR shows resonances for the aromatic protons (δ 7.5–8.5 ppm), CF group (δ -60 ppm in ), and propanoic acid chain (δ 2.5–4.0 ppm) .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its trifluoromethyl group enhances metabolic stability and binding affinity .
Materials Science
Functionalized phenylamino-propanoic acids are used in liquid crystals and polymer additives due to their thermal stability and electronic properties .
Regulatory and Environmental Considerations
Regulatory Status
Environmental Impact
No ecotoxicity data is available, but disposal via licensed waste management is recommended .
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